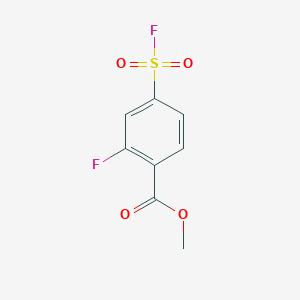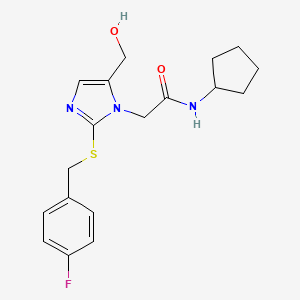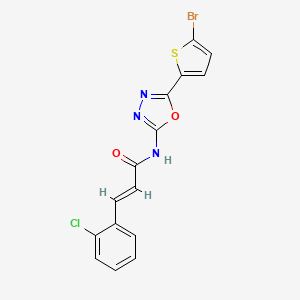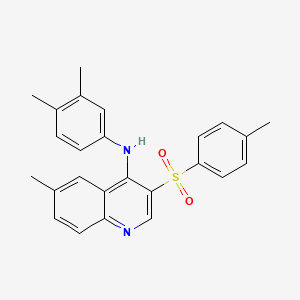
N-(3,4-dimethylphenyl)-6-methyl-3-tosylquinolin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,4-dimethylphenyl)-6-methyl-3-tosylquinolin-4-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. It is a synthetic compound that belongs to the quinoline family and has a tosyl group attached to it.
Wissenschaftliche Forschungsanwendungen
Cyclisation and Redox Reactions
Research has explored the cyclisation of amine oxides initiated by redox reactions, which is a fundamental process in organic synthesis. For example, the cyclisation of 3,4-dimethoxy-NN-dimethylphenethylamine N-oxide with iron(II) ions leads to various products, demonstrating the intricate balance of reaction conditions on product distribution (Smith, Norman, & Rowley, 1970). This study provides insights into the manipulation of redox conditions for the selective synthesis of desired compounds.
Apoptosis Inducers and Anticancer Agents
The discovery of N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine as a potent apoptosis inducer and efficacious anticancer agent highlights the potential therapeutic applications of quinoline derivatives. This compound exhibits significant blood-brain barrier penetration and efficacy in cancer models, indicating its potential as a clinical candidate for cancer therapy (Sirisoma et al., 2009).
Metal-ion Induced Cyclisation
The metal-ion induced dehydrative cyclisation, reduction, and reductive fragmentation of arylethyldimethylamine N-oxides demonstrate the utility of metal ions in facilitating complex reaction pathways. This research sheds light on the mechanistic aspects of amine oxidation and the potential for synthesizing diverse organic compounds through metal-ion mediation (Smith, Norman, & Rowley, 1972).
Synthesis of Quinoline Derivatives
The synthesis and alkylation of 2-substituted 4,4-diphenyl-3,4-dihydroquinazolines offer valuable methods for the preparation of quinoline derivatives. These methods enable the introduction of various functional groups, expanding the utility of quinoline-based compounds in synthetic and medicinal chemistry (Gromachevskaya, Kaigorodova, & Konyushkin, 2017).
Cytotoxicity Evaluation of Quinoline Derivatives
The evaluation of 4-aminoquinoline derivatives for their cytotoxic effects on human breast tumor cell lines underscores the potential of these compounds in the development of new anticancer agents. This research identifies compounds with significant activity, paving the way for further exploration of 4-aminoquinolines as therapeutic agents (Zhang, Solomon, Hu, Ulibarri, & Lee, 2007).
Eigenschaften
IUPAC Name |
N-(3,4-dimethylphenyl)-6-methyl-3-(4-methylphenyl)sulfonylquinolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O2S/c1-16-5-10-21(11-6-16)30(28,29)24-15-26-23-12-7-17(2)13-22(23)25(24)27-20-9-8-18(3)19(4)14-20/h5-15H,1-4H3,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQYZPTLZXYLTSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CN=C3C=CC(=CC3=C2NC4=CC(=C(C=C4)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethylphenyl)-6-methyl-3-tosylquinolin-4-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

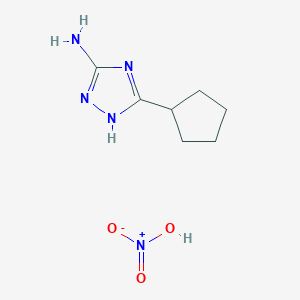
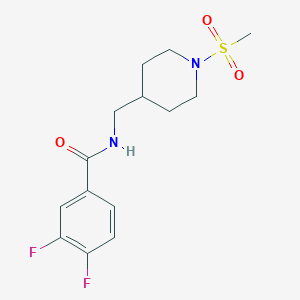
![Benzo[d]thiazol-6-yl(3-((6-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2614845.png)


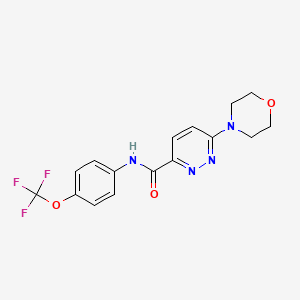
![4-Phenyl-1-(2-(2,3,6-triazino[5,4-B]indol-3-ylthio)acetyl)thiosemicarbazide](/img/structure/B2614850.png)

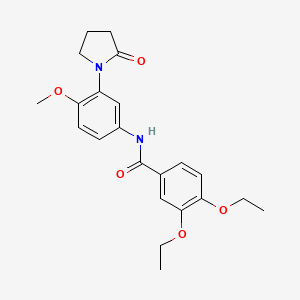
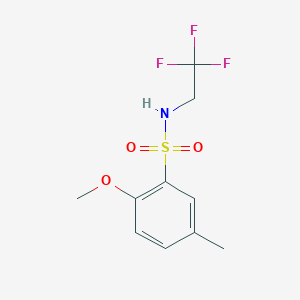
![2-[4-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]piperidin-1-yl]acetamide](/img/structure/B2614857.png)
